PD-168077

Beschreibung

a D4 dopamine receptor agonist

Structure

3D Structure

Eigenschaften

IUPAC Name |

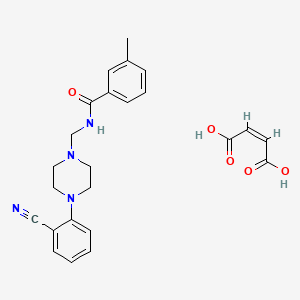

N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNULYRGWTFLJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044007 |

Source

|

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190383-31-4 |

Source

|

| Record name | PD-168077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dopamine D4 Receptor Agonist PD-168077: A Modulator of NMDA Receptor Function in the Prefrontal Cortex

An In-depth Technical Guide on its Mechanism of Action

Abstract

PD-168077 is a potent and selective dopamine (B1211576) D4 receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in cognitive and neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of PD-168077 within the prefrontal cortex (PFC), a brain region critical for executive function. A primary focus is its modulatory role on N-methyl-D-aspartate (NMDA) receptor function, a key player in synaptic plasticity and neuronal communication. This document details the quantitative pharmacological properties of PD-168077, outlines the experimental protocols used to elucidate its effects, and visualizes the intricate signaling pathways involved.

Quantitative Pharmacology of PD-168077

PD-168077 exhibits high affinity and selectivity for the dopamine D4 receptor. The following tables summarize its key quantitative parameters.

Table 1: Binding Affinity and Selectivity of PD-168077

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 8.7 nM | Dopamine D4 | [1] |

| Ki | 9 nM | Dopamine D4 | [2] |

| Selectivity | > 400-fold | over D2 | [1] |

| Selectivity | > 300-fold | over D3 | [1] |

Table 2: Functional Effects of PD-168077 on NMDA Receptor Currents in Prefrontal Cortex Pyramidal Neurons

| Experimental Condition | Effect on NMDA Receptor Current | Concentration of PD-168077 | Reference |

| Acutely dissociated PFC pyramidal neurons | 17.2 ± 0.3% reduction | Not specified | [2] |

| PFC slices (evoked NMDA-EPSCs) | 42.3 ± 3.2% reduction in amplitude | 20 µM | [3] |

Mechanism of Action: Modulation of NMDA Receptors

Activation of dopamine D4 receptors by PD-168077 in prefrontal cortex pyramidal neurons leads to a significant reduction in NMDA receptor-mediated currents.[2][3] This effect is not a result of direct interaction with the NMDA receptor but is mediated by a downstream intracellular signaling cascade.

Signaling Pathway

The D4 receptor is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. The signaling pathway initiated by PD-168077 in PFC pyramidal neurons involves the following key steps:

-

Inhibition of Protein Kinase A (PKA): Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequently, reduced PKA activity.[3]

-

Activation of Protein Phosphatase 1 (PP1): The reduction in PKA activity leads to the de-inhibition and activation of PP1.[3]

-

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Activated PP1 dephosphorylates and inactivates CaMKII.[3]

-

Reduced NMDA Receptor Function: The inhibition of CaMKII activity ultimately leads to a decrease in NMDA receptor function, including a reduction in NMDA receptor surface expression through the promotion of receptor internalization.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of PD-168077 in the prefrontal cortex.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure NMDA receptor-mediated currents in individual PFC pyramidal neurons.

Objective: To quantify the effect of PD-168077 on NMDA receptor currents.

Protocol:

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Coronal slices (300-400 µm thick) containing the prefrontal cortex are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF.

-

Pyramidal neurons in layer V of the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.

-

To isolate NMDA receptor currents, the ACSF contains blockers for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline).

-

The cell is voltage-clamped at a depolarized potential (e.g., +40 to +60 mV) to relieve the magnesium block of the NMDA receptor channel.

-

NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) or by electrical stimulation of afferent fibers.

-

-

Drug Application:

-

A stable baseline of NMDA receptor currents is recorded.

-

PD-168077 is bath-applied at the desired concentration (e.g., 20 µM).

-

The effect of PD-168077 on the amplitude and kinetics of the NMDA receptor current is recorded.

-

Washout of the drug is performed to check for reversibility of the effect.

-

Data Analysis: The amplitude of the NMDA receptor current before, during, and after PD-168077 application is measured and compared. Statistical analysis is performed to determine the significance of the observed changes.

Protein Kinase A (PKA) Activity Assay

Objective: To determine if PD-168077 modulates PKA activity in the PFC.

Protocol:

-

Sample Preparation:

-

PFC tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.

-

Protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

-

PKA Activity Measurement:

-

A commercially available PKA activity assay kit is used (e.g., radioactive or colorimetric/fluorometric).

-

The assay is typically performed in a microplate format.

-

A specific PKA substrate (e.g., Kemptide) is incubated with the PFC lysate in the presence of ATP (and [γ-32P]ATP for radioactive assays).

-

The reaction is initiated and allowed to proceed for a defined time at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Radioactive assay: The 32P-labeled substrate is separated from the free [γ-32P]ATP, and the radioactivity is measured using a scintillation counter.

-

ELISA-based assay: A phospho-specific antibody is used to detect the phosphorylated substrate, and the signal is quantified using a plate reader.

-

-

-

Experimental Conditions:

-

PFC lysates are pre-incubated with vehicle or PD-168077 at various concentrations before the addition of ATP to assess the direct effect on PKA activity.

-

Protein Phosphatase 1 (PP1) Activity Assay

Objective: To determine if the effect of PD-168077 on PKA leads to changes in PP1 activity.

Protocol:

-

Sample Preparation:

-

PFC tissue is prepared as described for the PKA assay.

-

-

PP1 Activity Measurement:

-

A colorimetric or fluorometric phosphatase assay kit is commonly used.

-

The assay measures the dephosphorylation of a synthetic substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide).

-

The PFC lysate is incubated with the phosphorylated substrate in a reaction buffer.

-

The reaction is allowed to proceed at 37°C.

-

The amount of dephosphorylated product (e.g., p-nitrophenol, which is yellow) or free phosphate is measured using a spectrophotometer or fluorometer.

-

-

Experimental Conditions:

-

To assess the effect of the D4 receptor-PKA pathway on PP1, PFC slices or cultured neurons can be treated with PD-168077 prior to lysis and subsequent PP1 activity measurement.

-

CaMKII Activity Assay

Objective: To determine if the signaling cascade initiated by PD-168077 ultimately modulates CaMKII activity.

Protocol:

-

Sample Preparation:

-

PFC tissue is prepared as described previously.

-

-

CaMKII Activity Measurement:

-

Similar to the PKA assay, both radioactive and non-radioactive methods are available.

-

A specific CaMKII substrate (e.g., Autocamtide-2) is used.

-

The PFC lysate is incubated with the substrate, ATP, calcium, and calmodulin.

-

The reaction proceeds at 30°C and is then stopped.

-

The amount of phosphorylated substrate is quantified.

-

-

Experimental Conditions:

-

PFC slices or neurons are pre-treated with PD-168077 before lysis to determine the effect on endogenous CaMKII activity.

-

Conclusion

PD-168077, through its selective agonism of the dopamine D4 receptor, exerts a significant modulatory influence on glutamatergic neurotransmission in the prefrontal cortex. Its mechanism of action involves a Gi/o-coupled signaling cascade that leads to the inhibition of PKA, subsequent activation of PP1, and ultimately, the inhibition of CaMKII. This results in a reduction of NMDA receptor function. This intricate signaling pathway highlights the complex interplay between the dopaminergic and glutamatergic systems in the PFC and underscores the potential of D4 receptor agonists like PD-168077 as therapeutic agents for disorders characterized by PFC dysfunction. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced roles of the dopamine D4 receptor in cognitive processes.

References

The Selective Dopamine D4 Receptor Agonist PD-168077: A Technical Overview of its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

PD-168077 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of PD-168077 for dopamine receptors, details the experimental methodologies used to determine these properties, and illustrates the key signaling pathways involved.

Binding Affinity of PD-168077 for Dopamine Receptors

PD-168077 exhibits high and selective affinity for the dopamine D4 receptor. Its binding characteristics have been determined through various in vitro studies, primarily radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |

| Dopamine D4 | 8.7 - 9 nM[1][2][3] | - |

| Dopamine D2 | ~2.8 µM (2800 nM)[2] | > 300-fold |

| Dopamine D3 | - | > 400-fold[4] |

| Dopamine D1 | - | > 100-fold[3] |

| Dopamine D5 | - | - |

Note: Specific Ki values for D1, D3, and D5 receptors are not consistently reported in the literature, but the selectivity data indicates significantly lower affinity compared to the D4 receptor.

In addition to its binding affinity, the functional potency of PD-168077 as a D4 agonist is demonstrated by its EC50 value of 8.3 nM[2]. This value represents the concentration of the agonist that produces 50% of the maximal possible effect.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of PD-168077 to dopamine receptors is typically determined using competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Principle

Competitive binding assays involve the incubation of a receptor preparation (e.g., cell membranes expressing the dopamine receptor subtype of interest) with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor. A range of concentrations of the unlabeled test compound (the "cold" ligand, in this case, PD-168077) is added to compete for binding with the radioligand. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Protocol

-

Receptor Preparation:

-

Cell lines (e.g., CHO or HEK-293) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) are cultured.

-

The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2):

-

A fixed amount of the receptor membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors or [3H]-SCH23390 for D1-like receptors).

-

Increasing concentrations of the unlabeled test compound (PD-168077).

-

-

Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-radioactive ligand to saturate the receptors.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a typical radioligand binding assay.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as PD-168077, the D4 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase activity.

Key Steps in D4 Receptor Signaling:

-

Agonist Binding: PD-168077 binds to the extracellular domain of the D4 receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The G protein exchanges GDP for GTP and dissociates into its α (Gαi/o) and βγ (Gβγ) subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, in turn, modulates the phosphorylation state and activity of various downstream target proteins, ultimately leading to a cellular response.

-

Other Signaling Pathways: The Gβγ subunit can also modulate the activity of other effectors, such as ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC).

Dopamine D4 receptor signaling pathway.

Conclusion

PD-168077 is a valuable pharmacological tool for studying the roles of the dopamine D4 receptor in the central nervous system and other tissues. Its high affinity and selectivity, as determined by rigorous experimental methods, make it a reliable agent for in vitro and in vivo investigations. A thorough understanding of its binding characteristics and the signaling pathways it modulates is crucial for the design and interpretation of experiments aimed at elucidating the physiological and pathophysiological functions of the D4 receptor and for the development of novel therapeutics targeting this receptor.

References

PD-168077: A Selective Dopamine D4 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and other central nervous system functions. This technical guide provides a comprehensive overview of PD-168077, including its chemical properties, in vitro and in vivo pharmacology, and detailed experimental methodologies for its characterization.

Introduction

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are negatively coupled to adenylyl cyclase.[1] Interest in the D4 receptor has been significant due to its potential involvement in the pathophysiology of schizophrenia, attention-deficit hyperactivity disorder (ADHD), and other cognitive and behavioral disorders. The development of selective ligands such as PD-168077 has been instrumental in advancing our understanding of this receptor's function. PD-168077, chemically known as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide, exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, making it an invaluable tool for targeted research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide |

| Synonyms | PD 168077, PD-168,077 |

| Molecular Formula | C20H22N4O |

| Molecular Weight | 334.42 g/mol (Free Base) |

| CAS Number | 190383-31-4 |

| Appearance | White solid |

| Solubility | Soluble in DMSO to 100 mM |

In Vitro Pharmacology

Binding Affinity

PD-168077 demonstrates high affinity for the human dopamine D4 receptor. Radioligand binding assays are crucial for determining the binding affinity (Ki) of PD-168077 to dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D4 | 8.7 nM, 9 nM[2], 11.9 nM |

| Dopamine D2 | > 400-fold selectivity vs D4, 2.8 µM[3], 1050 nM |

| Dopamine D3 | > 300-fold selectivity vs D4, 2540 nM |

Functional Activity

The agonist activity of PD-168077 is characterized by its potency (EC50) in functional assays that measure the downstream signaling events following receptor activation.

| Assay | Cell Line | Potency (EC50) |

| Mitogenesis ([3H]thymidine incorporation) | CHO (D4 transfected) | 17 nM[2] |

| FLIPR Assay (Gαqo5 co-expression) | HEK293 (human D4.4) | 8.3 nM[2][3] |

| FLIPR Assay (Antagonist activity) | HEK293 (human D2) | > 10 µM[2] |

Signaling Pathways

Activation of the dopamine D4 receptor by PD-168077 initiates a cascade of intracellular signaling events. As a D2-like receptor, the D4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

However, the signaling pathways are more complex and can involve other effectors. For instance, D4 receptor activation can modulate intracellular calcium levels and influence the activity of various kinases and phosphatases.[1] A notable downstream effect of PD-168077-mediated D4 receptor activation is the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in prefrontal cortical neurons. This translocation plays a role in regulating synaptic plasticity.

Dopamine D4 Receptor Signaling Pathway Activated by PD-168077.

In Vivo Pharmacology

In vivo studies in animal models have been pivotal in understanding the physiological and behavioral effects of PD-168077.

| Animal Model | Administration Route | Dose Range | Observed Effects | Reference |

| Rat | Intraperitoneal | 0.064 - 1 mg/kg | Dose-dependent effects on locomotor activity. | [4] |

| Rat | Intraperitoneal | 10 mg/kg | Reverses phencyclidine-induced deficits in novel object recognition. | |

| Rat | Intracerebroventricular | 1 - 200 ng | Induces penile erection. | [5] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical filtration binding assay to determine the affinity of PD-168077 for the dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [3H]spiperone).

-

PD-168077.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

-

FilterMate™ harvester or equivalent.

-

Scintillation counter and cocktail.

Procedure:

-

In a 96-well plate, add 150 µL of cell membranes (50-120 µg protein for tissue) to each well.[6]

-

Add 50 µL of PD-168077 at various concentrations (for competition assay) or buffer (for total binding).

-

For non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

-

Add 50 µL of the radioligand solution.[6]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[6]

-

Wash the filters four times with ice-cold wash buffer.[6]

-

Dry the filters for 30 minutes at 50°C.[6]

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Ki values.

Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol is for measuring the effect of PD-168077 on cAMP levels in cells expressing the D4 receptor.

Materials:

-

Cells expressing the dopamine D4 receptor (e.g., CHO or HEK293).

-

PD-168077.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).

-

Cell culture medium and plates.

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Remove the culture medium and replace it with stimulation buffer.

-

Pre-incubate cells with varying concentrations of PD-168077.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells according to the assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence).

-

Analyze the data to determine the inhibitory effect of PD-168077 on forskolin-stimulated cAMP accumulation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor agonism.

Materials:

-

Cell membranes with D4 receptors.

-

PD-168077.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well plates.

-

Filtration apparatus as in the radioligand binding assay.

Procedure:

-

Incubate cell membranes with GDP for 15-20 minutes on ice to allow for the dissociation of endogenous GTP.

-

In a 96-well plate, add the membranes, varying concentrations of PD-168077, and [35S]GTPγS.[7]

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.[8]

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

Analyze the data to determine the EC50 and Emax for PD-168077-stimulated [35S]GTPγS binding.

Workflow for a GTPγS Binding Assay.

Conclusion

PD-168077 remains an indispensable pharmacological tool for the investigation of dopamine D4 receptor function. Its high selectivity allows for the precise dissection of D4-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing PD-168077 in their studies of the central nervous system and the development of novel therapeutics targeting the dopaminergic system.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]

- 4. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Unraveling PD-168077: A Technical Guide to its Discovery and Synthesis as a Dopamine D4 Receptor Agonist

Initial Clarification: Contrary to the topic's premise, extensive scientific literature review confirms that PD-168077 is not an ErbB-2 kinase inhibitor. Instead, it is a well-established and highly selective dopamine (B1211576) D4 receptor agonist . This guide will detail the discovery, synthesis, and biological characterization of PD-168077 in its correct and scientifically validated role.

Discovery and Rationale

PD-168077, chemically known as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide, emerged from research programs aimed at developing subtype-selective ligands for dopamine receptors to dissect their specific functions within the central nervous system. The D4 receptor, a G protein-coupled receptor (GPCR), has been a subject of interest for its potential involvement in cognitive processes, neuropsychiatric disorders, and other physiological functions. The development of potent and selective agonists like PD-168077 has provided invaluable chemical tools for probing these roles.

Synthesis Pathway

A detailed, step-by-step synthetic protocol is proprietary and not fully disclosed in publicly available literature. However, based on the chemical structure and related analogues, a plausible synthetic route would involve a convergent synthesis strategy. This typically includes the preparation of the key piperazine (B1678402) and benzamide (B126) intermediates, followed by their coupling to form the final compound.

Biological Profile and Selectivity

PD-168077 is distinguished by its high-affinity binding and functional agonism at the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Quantitative Binding Affinity Data

The selectivity of PD-168077 has been quantified through extensive receptor binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger interaction.

| Receptor Target | Ki (nM) | Selectivity over D4 | Reference(s) |

| Dopamine D4 | 8.7 - 9.0 | - | [1][2] |

| Dopamine D2 | 3,740 | > 400-fold | |

| Dopamine D3 | 2,810 | > 300-fold | |

| α1-Adrenergic | 168 | ~19-fold | |

| α2-Adrenergic | 177 | ~20-fold | |

| Serotonin 5-HT1A | 385 | ~44-fold | |

| Serotonin 5-HT2A | 4,010 | ~460-fold |

Experimental Methodologies

The characterization of PD-168077 involves a suite of standard and specialized pharmacological assays.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of PD-168077 for various receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) recombinantly expressing the specific human receptor target (e.g., dopamine D4).

-

Competitive Binding: Membranes are incubated in the presence of a specific radioligand (e.g., [3H]spiperone) and increasing concentrations of the unlabeled test compound (PD-168077).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of PD-168077 that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vivo Behavioral Pharmacology

-

Objective: To evaluate the physiological and behavioral effects of PD-168077 in animal models.

-

Methodology (Example):

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3]

-

Drug Administration: PD-168077 is administered systemically (e.g., subcutaneously) or directly into specific brain nuclei (e.g., the paraventricular nucleus of the hypothalamus) via stereotaxic surgery.[3][4]

-

Behavioral Observation: A trained observer records specific behaviors such as episodes of penile erection, yawning, grooming, and locomotor activity.[1][3]

-

Antagonist Confirmation: To confirm that the observed effects are mediated by the D4 receptor, a selective D4 antagonist (e.g., L-745,870) is administered prior to PD-168077 to test for blockade of the agonist-induced behaviors.[3][4]

-

Signaling Pathways and Mechanism of Action

As a D4 receptor agonist, PD-168077 triggers downstream intracellular signaling cascades. In prefrontal cortical neurons, its activation of D4 receptors has been shown to modulate NMDA receptor currents and the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key protein in synaptic plasticity.[5][6]

Caption: PD-168077 signaling pathway in prefrontal cortical neurons.[5][6]

Caption: General workflow for the characterization of PD-168077.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]

- 6. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of PD-168077 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist that has been instrumental in elucidating the physiological roles of the D4 receptor subtype. Its high affinity and selectivity have made it a valuable pharmacological tool in both in vitro and in vivo research. This technical guide provides a comprehensive overview of the pharmacological profile of PD-168077 maleate, including its binding characteristics, signaling pathways, and functional effects, presented in a format tailored for the scientific community.

Physicochemical Properties and Binding Profile

PD-168077 is chemically identified as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate. It is a synthetic compound that acts as a high-affinity agonist at the dopamine D4 receptor.

Table 1: Receptor Binding Affinity of PD-168077

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |

| Dopamine D4 | 8.7 nM[1][2], 9 nM[3][4], 11.9 nM[5] | - |

| Dopamine D2 | 1050 nM[5], 2.8 µM[6] | > 100-fold[4], > 400-fold[1][2] |

| Dopamine D3 | 2540 nM[5] | > 300-fold[1][2] |

| α1-adrenergic | - | 20-fold[4] |

| α2-adrenergic | - | 20-fold[4] |

| 5-HT1A | - | 45-fold[4] |

| 5-HT2A | - | 460-fold[4] |

Mechanism of Action and Signaling Pathways

As a D2-like dopamine receptor agonist, PD-168077's mechanism of action involves the modulation of intracellular signaling cascades upon binding to the D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Key Signaling Events:

-

cAMP Modulation: PD-168077 inhibits forskolin-stimulated cAMP accumulation in cells expressing the human D4 receptor.[4]

-

CaMKII Translocation: Activation of D4 receptors by PD-168077 induces the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in cultured prefrontal cortical neurons.[1][2]

-

NMDA Receptor Modulation: In pyramidal neurons of the prefrontal cortex, PD-168077 has been shown to decrease NMDA receptor-mediated currents. This modulation involves the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active CaMKII.[7][8] This can lead to a reduction in the surface expression of NMDA receptors.[7][8]

-

MAPK Pathway Activation: The D4 receptor has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK1 and 2.

Signaling Pathway Diagram

Caption: PD-168077 signaling cascade via the D4 receptor.

In Vitro and In Vivo Pharmacological Effects

In Vitro Effects

-

Stimulation of [3H]thymidine uptake: PD-168077 demonstrates intrinsic activity at the D4 receptor by stimulating [3H]thymidine uptake in CHO cells expressing the human D4 receptor.[4]

In Vivo Effects

PD-168077 is centrally active and elicits a range of behavioral and physiological responses in animal models.

-

Penile Erection: Systemic, intracerebroventricular, or direct injection into the paraventricular nucleus of the hypothalamus induces penile erection in male rats.[9][10][11][12] This effect is mediated by an increase in nitric oxide (NO) production and subsequent activation of oxytocinergic neurotransmission.[9]

-

Locomotor Activity: PD-168077 dose-dependently influences locomotor activity in rodents.[3] At certain doses, it can induce a characteristic "shuffling" locomotion with uncoordinated movements, yawning, and myoclonic jerking, while reducing grooming and rearing behaviors.[3]

-

Cognitive Function: The role of D4 receptor agonists like PD-168077 in learning and memory is an active area of research.[10]

Table 2: In Vivo Effects of PD-168077 in Rats

| Effect | Route of Administration | Dose Range | Animal Model | Reference(s) |

| Penile Erection | Subcutaneous | 1-100 µg/kg | Sprague-Dawley rats | [9] |

| Penile Erection | Intracerebroventricular | 0.1-20 µ g/rat | Sprague-Dawley rats | [9] |

| Penile Erection | Paraventricular Nucleus | 10-200 ng/rat | Sprague-Dawley rats | [9][12] |

| Locomotion | - | 0.2-25.0 mg/kg | - | [3] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of PD-168077 for the dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

-

Radioligand: A specific D4 receptor radioligand (e.g., [3H]spiperone or a more selective D4 radioligand) is used at a concentration close to its Kd.

-

Competition: Increasing concentrations of unlabeled PD-168077 are incubated with the membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of PD-168077 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional agonist activity of PD-168077 at the D4 receptor.

Methodology:

-

Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of PD-168077.

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The ability of PD-168077 to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is determined.

In Vivo Penile Erection Model (Rat)

Objective: To evaluate the pro-erectile effects of PD-168077.

Methodology:

-

Animals: Adult male rats (e.g., Sprague-Dawley) are used.

-

Drug Administration: PD-168077 maleate is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (subcutaneous, intracerebroventricular, or directly into the paraventricular nucleus).

-

Observation: Following administration, animals are placed in a quiet, transparent observation cage.

-

Data Collection: The number of penile erection episodes is observed and recorded over a defined period (e.g., 60 minutes).

-

Data Analysis: The mean number of erections in the drug-treated group is compared to a vehicle-treated control group.

Experimental Workflow Diagram

References

- 1. Rat intracerebroventricular injection. [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Rodent intracerebroventricular AAV injections [protocols.io]

- 4. alzet.com [alzet.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dopamine D2-like receptor agonists induce penile erection in male rats: differential role of D2, D3 and D4 receptors in the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Behavioural effects of APH199, a selective dopamine D4 receptor agonist, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Central PD-168077 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects following the central administration of PD-168077, a potent and selective dopamine (B1211576) D4 receptor agonist. The information presented herein is curated from preclinical research to facilitate a comprehensive understanding of its physiological and behavioral impacts, aiding in further investigation and drug development endeavors.

Core Physiological and Behavioral Effects

Central administration of PD-168077 has been demonstrated to elicit distinct physiological and behavioral responses, primarily linked to its agonistic activity at the dopamine D4 receptor. The most prominently documented effects are on locomotor activity and penile erection.

Locomotor Activity

Systemic administration of PD-168077 has been shown to modulate locomotor activity in a dose-dependent manner. Lower doses (e.g., 0.064 mg/kg) have been observed to significantly increase locomotor activity, while higher doses (e.g., 0.5 mg/kg) did not produce a significant effect on activity levels.[1] This suggests a complex, possibly biphasic, dose-response relationship on motor function. The observed locomotion is sometimes characterized by an unusual "shuffling" form with uncoordinated movements.[2]

Penile Erection

Direct central administration of PD-168077 into the paraventricular nucleus (PVN) of the hypothalamus induces penile erections in a dose-dependent fashion.[3][4][5] This pro-erectile effect underscores the role of central dopamine D4 receptors in mediating sexual function.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on the central administration of PD-168077.

Table 1: Dose-Dependent Effects of Intracerebroventricular (ICV) and Systemic PD-168077 on Penile Erection

| Administration Route | Dose | Species | Outcome | Reference |

| Subcutaneous | 1-100 µg/kg | Sprague-Dawley Rat | U-inverted dose-response curve for penile erection | [4][5] |

| Intracerebroventricular | 0.1-20 µ g/rat | Sprague-Dawley Rat | U-inverted dose-response curve for penile erection | [4][5] |

Table 2: Dose-Dependent Effects of Direct Paraventricular Nucleus (PVN) Administration of PD-168077 on Penile Erection

| Dose (ng/rat) | Species | Mean Penile Erections (± SEM) | Reference |

| 1 | Sprague-Dawley Rat | Not specified | [3] |

| 50 | Sprague-Dawley Rat | Minimal effective dose | [3] |

| 200 | Sprague-Dawley Rat | 1.7 ± 0.21 (compared to 0.3 ± 0.03 for control) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols for in vivo studies involving the central administration of PD-168077.

Animal Models

The most commonly used animal model for these studies is the male Sprague-Dawley rat.[4][5]

Stereotaxic Surgery and Cannula Implantation

For direct central administration, stereotaxic surgery is performed to implant guide cannulae aimed at specific brain regions, such as the lateral ventricles for intracerebroventricular (ICV) injections or the paraventricular nucleus (PVN) of the hypothalamus.

Typical Stereotaxic Coordinates for PVN in Rats (from Bregma):

-

Anterior-Posterior (AP): -1.8 mm

-

Medial-Lateral (ML): ±0.4 mm

-

Dorsal-Ventral (DV): -7.8 mm

Drug Preparation and Administration

PD-168077 maleate (B1232345) is typically dissolved in a vehicle such as sterile saline or a mixture of saline and a small percentage of a solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure solubility. For central administration, the solution is infused directly into the target brain region through an injection cannula connected to a microsyringe pump.

Example Intracerebroventricular (ICV) Injection Protocol:

-

Gently restrain the animal.

-

Insert the injection cannula, extending slightly beyond the guide cannula, into the lateral ventricle.

-

Infuse a small volume (e.g., 1-5 µL) of the PD-168077 solution over a period of 1-2 minutes to minimize tissue damage and ensure proper diffusion.[6][7]

-

Leave the injector in place for an additional minute to prevent backflow.

-

Replace the stylet and monitor the animal.

Behavioral Observation

Following administration, animals are placed in an observation chamber to record specific behaviors. For locomotor activity, automated activity monitors are often used. For studies on penile erection, trained observers record the number of erections over a specified time period.

Signaling Pathways and Mechanisms of Action

The pro-erectile effects of central PD-168077 administration are mediated by a distinct signaling pathway within the paraventricular nucleus.

References

- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIP3EA and PD168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain [iris.unica.it]

- 5. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the neonatal intracerebroventricular delivery of adeno-associated viral vectors for brain restoration of MECP2 for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PD-168077 in Modulating Oxytocinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor implicated in a variety of neurological and psychiatric conditions.[1][2] Emerging research has highlighted a significant interplay between the dopaminergic and oxytocinergic systems, with PD-168077 serving as a key pharmacological tool to dissect this interaction. This technical guide provides an in-depth overview of the current understanding of PD-168077's role in modulating oxytocinergic neurotransmission, with a focus on its mechanism of action, downstream signaling pathways, and the experimental methodologies used to elucidate these effects. The primary focus of this research has been in the context of centrally-mediated physiological processes, such as penile erection in male rats, which has provided a valuable model for understanding the functional consequences of this neuromodulatory interaction.[3][4]

Signaling Pathways

The activation of dopamine D4 receptors by PD-168077 in the paraventricular nucleus (PVN) of the hypothalamus is a critical event in the modulation of oxytocinergic neurotransmission. This interaction is believed to be a key mechanism underlying some of the physiological effects of D4 receptor agonism.

Proposed Signaling Cascade in PVN Oxytocinergic Neurons

Activation of D4 receptors on oxytocinergic neurons in the PVN by PD-168077 is thought to initiate a cascade of intracellular events that ultimately leads to the release of oxytocin (B344502) from nerve terminals in extra-hypothalamic brain regions. While the complete pathway is still under investigation, current evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Proposed signaling pathway of PD-168077 in PVN oxytocinergic neurons.

Experimental Workflow for Investigating PD-168077's Effects

The investigation into the effects of PD-168077 on oxytocinergic neurotransmission typically involves a multi-faceted approach, combining in vivo pharmacological manipulations with neurochemical and immunohistochemical analyses.

References

- 1. Methods for implanting steroid-containing cannulae into the paraventricular nucleus of neonatal rats [escholarship.org]

- 2. Protocol for multiplex fluorescent immunohistochemistry in free-floating rodent brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Pathways Activated by PD-168077

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2][3] Its high affinity and selectivity have made it a valuable tool for elucidating the physiological roles of the D4 receptor and for investigating its potential as a therapeutic target. This technical guide provides a comprehensive overview of the cellular pathways activated by PD-168077, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Cellular Effects of PD-168077

As a selective D4 receptor agonist, PD-168077 initiates a cascade of intracellular events upon binding to its target. The dopamine D4 receptor is primarily coupled to the Gi/o family of G proteins.[4][5][6] Activation of the D4 receptor by PD-168077 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This primary signaling event triggers a diverse array of downstream cellular responses, two of the most well-characterized being the modulation of neuronal nitric oxide synthase (nNOS) activity in the hypothalamus and the translocation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) in cortical neurons.[2][9]

Quantitative Data on PD-168077 Activity

The following tables summarize the available quantitative data on the binding and functional-activity of PD-168077.

Table 1: Binding Affinity and Functional Activity of PD-168077

| Parameter | Value | Cell Line/System | Reference |

| Ki (D4 Receptor) | 8.7 nM | - | [1] |

| Ki (D4 Receptor) | 9 nM | - | [7] |

| Ki (D4 Receptor) | 11.9 nM | - | [3] |

| EC50 (D4 Receptor) | 8.3 nM | HEK293 cells | [1] |

| EC50 (D4 Receptor) | 17 nM | CHO cells | [7] |

| Selectivity | >400-fold over D2, >300-fold over D3 | - | [2] |

Table 2: In Vivo Dose-Response Data for PD-168077

| Effect | Animal Model | Dosing Route | Dose Range | Observation | Reference |

| Penile Erection | Male Rats | Intracerebroventricular | 1-200 ng | Dose-dependent increase in penile erection episodes. | [9][10] |

| Locomotor Activity | - | - | 0.064-1 mg/kg | Contrasting effects on locomotor activity were observed. | [11] |

Signaling Pathways Activated by PD-168077

The Nitric Oxide (NO) - Oxytocin (B344502) Pathway in the Hypothalamus

In the paraventricular nucleus (PVN) of the hypothalamus, PD-168077 has been shown to induce penile erection by activating a signaling cascade involving nitric oxide (NO) and the neuropeptide oxytocin.

-

D4 Receptor Activation: PD-168077 binds to and activates D4 receptors on neurons within the PVN.

-

G Protein Signaling: As a Gi/o-coupled receptor, the activated D4 receptor likely utilizes its βγ subunits to activate downstream effectors. While the precise intermediates are not fully elucidated, this leads to an increase in intracellular calcium concentration.

-

nNOS Activation: The rise in intracellular calcium, in conjunction with calmodulin, activates neuronal nitric oxide synthase (nNOS).[12][13][14] nNOS then catalyzes the conversion of L-arginine to L-citrulline and NO.

-

Oxytocin Release: The produced NO acts as a signaling molecule, leading to the release of oxytocin from nerve terminals.

-

Physiological Response: Oxytocin then acts on its receptors in other brain regions to facilitate penile erection.

Figure 1: PD-168077-induced NO-Oxytocin pathway.

CaMKII Translocation in Cortical Neurons

In cultured prefrontal cortical neurons, PD-168077 induces the synaptic translocation of CaMKII, a key protein involved in synaptic plasticity and learning.

-

D4 Receptor Activation: PD-168077 activates D4 receptors on the neuronal membrane.

-

Downstream Signaling: While the exact upstream mechanism linking D4 receptor activation to CaMKII is not fully detailed, it is known to involve an increase in intracellular calcium.

-

CaMKII Activation and Translocation: The influx of calcium, along with calmodulin, activates CaMKII.[15] This activation leads to the translocation of CaMKII from the cytoplasm to postsynaptic sites.[7] This is observed as a significant increase in the clustering of phosphorylated CaMKII (p-CaMKII) at synaptic sites.[7]

-

Downstream Effects: Once at the synapse, CaMKII can phosphorylate a variety of substrates, including AMPA receptors and other signaling proteins, thereby modulating synaptic strength.[9][16][17][18][19]

References

- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 2. Drug-target interaction prediction from chemical, genomic and pharmacological data in an integrated framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drd4 dopamine receptor D4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]

- 6. Immunocytochemistry for the characterization of hiPSC to Motor Neuron differentiation [protocols.io]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inferring spikes from calcium imaging in dopamine neurons | PLOS One [journals.plos.org]

- 13. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effective Post-insult Neuroprotection by a Novel Ca2+/ Calmodulin-dependent Protein Kinase II (CaMKII) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PD-168077 on CaMKII Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077, a potent and selective dopamine (B1211576) D4 receptor agonist, has been identified as a significant modulator of intracellular signaling cascades within the prefrontal cortex. A key consequence of D4 receptor activation by PD-168077 is the induction of synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical enzyme in synaptic plasticity. This technical guide provides a comprehensive overview of the mechanism of action of PD-168077, its quantitative impact on CaMKII translocation, detailed experimental protocols for studying this phenomenon, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to PD-168077

PD-168077 is a research chemical that acts as a selective agonist for the dopamine D4 receptor.[1][2] It exhibits a high affinity for the D4 receptor, with a reported Ki of approximately 8.7 to 9 nM.[3][4][5] Its selectivity is notable, with over 400-fold and 300-fold selectivity over D2 and D3 receptors, respectively.[3][5] The primary focus of this guide is its demonstrated ability to induce the movement of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[3][5]

The Role of CaMKII in Synaptic Function

Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a crucial role in synaptic plasticity, the molecular basis for learning and memory.[6][7] CaMKII is highly concentrated at the postsynaptic density (PSD), a protein-rich complex at the receiving end of a synapse. The translocation of CaMKII from the cytoplasm to the PSD is a critical step in the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[6] This translocation is triggered by an influx of calcium ions (Ca2+) through NMDA receptors.[6] Once at the synapse, CaMKII can phosphorylate various substrates, including AMPA receptors, thereby enhancing synaptic strength.

Impact of PD-168077 on CaMKII Translocation: Quantitative Data

Studies have demonstrated that activation of the D4 receptor by PD-168077 leads to a significant increase in the clustering of CaMKII at synaptic sites. This is observed as an enhanced colocalization of phosphorylated CaMKII (p-CaMKII) with PSD-95, a scaffolding protein of the postsynaptic density.[4]

Table 1: Summary of PD-168077 Characteristics and Effects

| Parameter | Value | Reference |

| Compound | PD-168077 | [1][2] |

| Mechanism of Action | Selective Dopamine D4 Receptor Agonist | [1][2] |

| Binding Affinity (Ki) | 8.7 - 9 nM | [3][4][5] |

| Selectivity | >400-fold over D2, >300-fold over D3 | [3][5] |

| Primary Effect on CaMKII | Induces synaptic translocation to postsynaptic sites | [3][5] |

| Cellular Context | Cultured prefrontal cortical neurons | [3][5] |

Signaling Pathway of PD-168077-Induced CaMKII Translocation

The activation of the dopamine D4 receptor by PD-168077 initiates a distinct intracellular signaling cascade that culminates in the translocation of CaMKII. This pathway involves the activation of Phospholipase C (PLC) and the subsequent increase in intracellular calcium levels through the action of inositol (B14025) trisphosphate (IP3) on its receptors located on the endoplasmic reticulum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative estimates of the cytoplasmic, PSD, and NMDAR-bound pools of CaMKII in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CaMKII: Claiming Center Stage in Postsynaptic Function and Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure and Properties of PD-168077

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of PD-168077, a potent and selective dopamine (B1211576) D4 receptor agonist.

Chemical Properties

PD-168077 is a synthetic small molecule belonging to the substituted [(4-phenylpiperazinyl)methyl]benzamide class of compounds.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide | [2] |

| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | |

| Molecular Formula | C20H22N4O (Free Base) | [2][3] |

| C20H22N4O・C4H4O4 (Maleate Salt) | [1] | |

| Molecular Weight | 334.41 g/mol (Free Base) | [3] |

| 450.49 g/mol (Maleate Salt) | ||

| CAS Number | 190383-31-4 (Free Base) | [2][3] |

| 630117-19-0 (Maleate Salt) | [1] | |

| Appearance | White solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Purity | ≥98% (by HPLC) | |

| Storage | Store at -20°C |

Pharmacological Properties

PD-168077 is a high-affinity and selective agonist for the dopamine D4 receptor. Its pharmacological profile is detailed in the table below.

| Parameter | Value | Species | Source |

| Ki | 8.7 nM | Not specified | |

| 9 nM | Not specified | [3][4] | |

| EC50 | 8.3 nM | Not specified | |

| Selectivity | >400-fold over D2 receptors | Not specified | |

| >300-fold over D3 receptors | Not specified |

Mechanism of Action and Signaling Pathway

As a dopamine D4 receptor agonist, PD-168077 mimics the action of the endogenous neurotransmitter dopamine at this specific receptor subtype. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like PD-168077 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of downstream effectors such as protein kinase A (PKA).

One of the notable downstream effects of D4 receptor activation by PD-168077 is the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in prefrontal cortical neurons.[3]

Dopamine D4 Receptor Signaling Pathway Activated by PD-168077.

Experimental Protocols

The characterization of a dopamine D4 receptor agonist like PD-168077 typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PD-168077 for the dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled antagonist with high affinity for the D4 receptor (e.g., [3H]spiperone) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of PD-168077.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Assay)

Objective: To determine the functional potency (EC50) of PD-168077 as a D4 receptor agonist.

Methodology:

-

Cell Culture: Cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production and then incubated with varying concentrations of PD-168077.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined by non-linear regression.

Typical Experimental Workflow for Characterizing a Dopamine Receptor Agonist.

In Vivo Activity

PD-168077 is centrally active in vivo. Studies in animal models have shown that it can induce specific behavioral effects, such as a characteristic "shuffling" locomotion, yawning, and myoclonic jerking, while reducing grooming and rearing behaviors.[3][4] It has also been used in research to investigate the role of D4 receptors in learning, memory, and penile erection.[2]

References

Methodological & Application

Application Notes and Protocols for PD-168077 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of PD-168077, a selective dopamine (B1211576) D4 receptor agonist, in rodent models for behavioral research. This document includes recommended dosages, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

I. Quantitative Data Summary

The following table summarizes the effective in vivo dosages of PD-168077 observed in various behavioral studies in rodents. It is crucial to note that optimal doses may vary depending on the specific animal strain, age, and experimental conditions.

| Behavioral Assay | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |

| Penile Erection | Sprague-Dawley Rat | Intracerebroventricular (ICV) | 0.1 - 20 µ g/rat | Pro-erectile effects with a U-inverted dose-response curve.[1] |

| Penile Erection | Sprague-Dawley Rat | Subcutaneous (s.c.) | 1 - 100 µg/kg | Pro-erectile effects with a U-inverted dose-response curve.[1] |

| Penile Erection | Male Rat | Paraventricular Nucleus (PVN) Injection | 50 - 200 ng | Dose-dependent induction of penile erection.[2] |

| Locomotor Activity | Wistar Rat | Not Specified | 0.064 - 1 mg/kg | Contrasting effects on locomotor activity.[[“]] |

| Novel Object Recognition | Rat | Not Specified | 3.0 - 10.0 mg/kg | Improved recognition memory.[4] |

II. Signaling Pathway of PD-168077

PD-168077 is a selective agonist for the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, D4 receptor activation can also modulate other signaling cascades, including those involving CaMKII and MAPK.

III. Experimental Workflows and Protocols

The following diagram outlines a typical workflow for a behavioral study involving the administration of PD-168077 to rodents.

References

- 1. mdpi.com [mdpi.com]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of PD-168077 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077 is a potent and selective dopamine (B1211576) D4 receptor agonist with a binding affinity (Ki) of approximately 8.7 nM.[1][2][3] It exhibits over 400-fold selectivity for the D4 receptor subtype compared to D2 and over 300-fold selectivity compared to D3 receptors.[1] This compound is a critical tool in neuroscience research, particularly for studies involving learning, memory, and cognitive functions associated with dopamine signaling.[4] Accurate and consistent preparation of stock solutions is the first and most critical step for ensuring reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing PD-168077 stock solutions due to the compound's high solubility in it.[1]

This document provides a detailed protocol for the preparation, storage, and handling of PD-168077 stock solutions using DMSO.

Physicochemical Properties and Solubility

The following table summarizes the key quantitative data for PD-168077 maleate (B1232345), the common commercially available salt form.

| Property | Value | Source(s) |

| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |

| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [1] |

| Molecular Weight | 450.49 g/mol | [1] |

| CAS Number | 630117-19-0 | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity (Typical) | ≥98% (HPLC) | [1] |

| Solubility in DMSO | Up to 100 mM (45.05 mg/mL) | [1] |

| Recommended Storage | Store solid compound at -20°C | [1] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of PD-168077 in DMSO. The final concentration can be adjusted based on experimental needs by modifying the calculations accordingly.

Materials and Equipment

-

PD-168077 maleate powder

-

Anhydrous/spectroscopic grade Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for PD-168077 and DMSO before handling.

Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L)

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Mass (mg) = 10 mM × 450.49 g/mol × 0.001 L

-

Mass (mg) = 4.505 mg

Step-by-Step Procedure

-

Equilibration: Allow the vial of PD-168077 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out 4.51 mg of PD-168077 powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the powder.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

-

Assisted Dissolution (if necessary): If the compound does not dissolve completely, brief sonication (5-10 minutes) in a water bath can be used to facilitate dissolution.[2]

-

Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the PD-168077 stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage Temperature: Store the aliquots in a light-protected container at -20°C or -80°C.

-

Stability: When stored correctly, the DMSO stock solution is stable for at least 1 month at -20°C or up to 6 months at -80°C.[2] Always refer to the manufacturer's specific recommendations if available.

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the preparation protocol.

Caption: Workflow for preparing PD-168077 stock solution.

Simplified Signaling Pathway of PD-168077